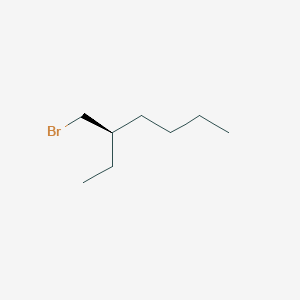
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
説明
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclopropylamine and piperidine.
Reaction Steps: The synthesis involves a multi-step reaction process, including the formation of the oxadiazole ring through cyclization reactions.
Conditions: The reaction conditions may include the use of strong acids or bases, heating, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced derivatives such as amines and alcohols.
Substitution Products: Substituted oxadiazoles with different functional groups.
Chemistry:
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalyst: It can be used as a catalyst or ligand in various chemical reactions.
Biology:
Biological Activity: The compound exhibits biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.
Drug Development: It is being explored for its potential use in developing new therapeutic agents.
Medicine:
Drug Delivery: It can be used in drug delivery systems to improve the efficacy and targeting of therapeutic agents.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism by which 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: A structurally related compound with potential biological activity.
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with different functional groups.
Uniqueness: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to its specific structural features and the presence of the piperidine ring, which can influence its reactivity and biological activity compared to other oxadiazole derivatives.
特性
IUPAC Name |
2-cyclopropyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7;/h7-8,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJVJEIWMKVJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-87-4 | |
| Record name | Piperidine, 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)


![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)


